Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates. It features a pyrrolidine ring substituted with a 2-chlorophenyl group and a methyl ester at the carboxylic acid position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound is synthesized through various chemical routes, often involving the reaction of specific aromatic aldehydes with pyrrolidine derivatives. It is commercially available from chemical suppliers and is used in research laboratories.
Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is classified under:
The synthesis of methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves several methods:
The molecular structure of methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate can be represented by its molecular formula and its structural formula shows the arrangement of atoms within the molecule.
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate |
| InChI | InChI=1S/C12H14ClNO2/c1-14-6-9(10(7-14)12(15)16)8-4-2-3-5-11(8)13/h2-5,9-10H,6-7H2,1H3 |
| InChI Key | HCJHMZIYDMKGHF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2Cl |
Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate can participate in various chemical reactions:
The specific conditions for these reactions vary based on desired outcomes and may include temperature control, solvent choice, and reaction time adjustments.
The mechanism of action for methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activity, including anti-inflammatory effects.
Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate has several significant applications in scientific research:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8